molecular formula C38H40N2 B12583819 N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 496800-99-8

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B12583819
CAS No.: 496800-99-8
M. Wt: 524.7 g/mol
InChI Key: VDZNWDHKNHUENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes four ethenylphenyl groups attached to an ethane-1,2-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 4-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its ethenylphenyl groups can participate in π-π stacking interactions, affecting the compound’s physical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use as a chelating agent in coordination chemistry.

    Tetrakis(4-aminophenyl)ethene: Utilized in the synthesis of luminescent materials and sensors.

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

496800-99-8

Molecular Formula

C38H40N2

Molecular Weight

524.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C38H40N2/c1-5-31-9-17-35(18-10-31)27-39(28-36-19-11-32(6-2)12-20-36)25-26-40(29-37-21-13-33(7-3)14-22-37)30-38-23-15-34(8-4)16-24-38/h5-24H,1-4,25-30H2

InChI Key

VDZNWDHKNHUENB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C=C)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.